Ertiprotafib's Novel Mechanism of Action on Protein Tyrosine Phosphatase 1B: A Technical Guide
Ertiprotafib's Novel Mechanism of Action on Protein Tyrosine Phosphatase 1B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanism by which Ertiprotafib, a discontinued clinical trial candidate for type 2 diabetes, interacts with and inhibits Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a significant therapeutic target for metabolic diseases.[1][2][3] While initially developed as a PTP1B inhibitor, Ertiprotafib's unique mode of action, which involves inducing protein aggregation, offers critical insights for future drug development targeting this enzyme.[4][5]
Core Mechanism: Non-Competitive Inhibition and Protein Aggregation
Contrary to the typical mechanism of competitive or allosteric inhibitors that bind to specific sites and stabilize the target protein, Ertiprotafib exhibits a novel inhibitory mechanism characterized by non-specific binding to the catalytic domain of PTP1B, which leads to its aggregation.[1] This aggregation-based inhibition is a crucial finding, as it explains the previously observed, and unusual, decrease in PTP1B's melting temperature in the presence of the compound.[4][5]
At lower concentrations (< 0.4 μM), Ertiprotafib acts as a non-competitive inhibitor, decreasing the maximum reaction rate (Vmax) without significantly altering the Michaelis constant (Km).[1] However, at higher concentrations, it transitions to a mixed inhibition profile.[1] This dose-dependent effect is directly linked to its ability to induce the oligomerization and subsequent aggregation of PTP1B.[4] This unique mechanism of action was elucidated through a series of biophysical and biochemical assays, which are detailed in this guide.
Quantitative Analysis of PTP1B Inhibition
The inhibitory effects of Ertiprotafib on PTP1B have been quantified using Michaelis-Menten kinetics. The following tables summarize the kinetic parameters for two different constructs of PTP1B: the catalytic domain alone (PTP1B¹⁻³⁰¹) and a longer construct that includes the intrinsically disordered C-terminal tail (PTP1B¹⁻³⁹³).[1] The data demonstrates a concentration-dependent decrease in both Vmax and Km at higher Ertiprotafib concentrations, indicative of a mixed-mode of inhibition.
Table 1: Michaelis-Menten Kinetic Parameters for PTP1B¹⁻³⁰¹ Inhibition by Ertiprotafib [1]
| Ertiprotafib (μM) | Vmax (μM/min) | Km (mM) |
| 0 | 0.045 ± 0.001 | 2.5 ± 0.2 |
| 0.16 | 0.032 ± 0.001 | 2.4 ± 0.3 |
| 0.4 | 0.021 ± 0.001 | 2.1 ± 0.2 |
| 0.8 | 0.015 ± 0.001 | 1.4 ± 0.2 |
| 1.2 | 0.010 ± 0.001 | 1.1 ± 0.1 |
Table 2: Michaelis-Menten Kinetic Parameters for PTP1B¹⁻³⁹³ Inhibition by Ertiprotafib [1]
| Ertiprotafib (μM) | Vmax (μM/min) | Km (mM) |
| 0 | 0.046 ± 0.001 | 2.6 ± 0.2 |
| 0.16 | 0.033 ± 0.001 | 2.5 ± 0.3 |
| 0.4 | 0.022 ± 0.001 | 2.2 ± 0.2 |
| 0.8 | 0.016 ± 0.001 | 1.5 ± 0.2 |
| 1.2 | 0.011 ± 0.001 | 1.2 ± 0.1 |
The IC50 value for Ertiprotafib's inhibition of PTP1B has been reported to be in the range of 1.6 to 29 µM, depending on the specific assay conditions.[2]
Signaling Pathway Context
PTP1B is a critical negative regulator in the insulin signaling cascade. By dephosphorylating the activated insulin receptor (IR) and its substrate (IRS), PTP1B attenuates the downstream signaling that leads to glucose uptake and utilization.[2][6] Inhibition of PTP1B is therefore a strategy to enhance insulin sensitivity. The diagram below illustrates the role of PTP1B in the insulin signaling pathway and the inhibitory effect of Ertiprotafib.
In addition to its effects on PTP1B, Ertiprotafib has also been shown to act as a dual agonist for peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ), which may contribute to its effects on lipid metabolism.[7][8]
Experimental Protocols
The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of Ertiprotafib on PTP1B.
PTP1B Activity Assay (pNPP Assay)
This assay measures the enzymatic activity of PTP1B by monitoring the hydrolysis of the substrate p-nitrophenyl phosphate (pNPP) into the chromogenic product p-nitrophenol.
Protocol:
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The activities of PTP1B¹⁻³⁰¹ and PTP1B¹⁻³⁹³ were assessed in an assay buffer composed of 50 mM citrate (pH 6.0), 0.1 M NaCl, 1 mM DTT, and 1 mM EDTA.[1]
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Varying concentrations of pNPP (0 to 6 mM final concentration) were used as the substrate.[1]
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Increasing concentrations of Ertiprotafib (0 µM, 0.16 µM, 0.4 µM, 0.8 µM, and 1.2 µM) were included in the reaction mixtures. A stock solution of Ertiprotafib (25 mM) was prepared in 100% DMSO.[1]
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The enzymes were incubated with the substrate and Ertiprotafib at 30°C for 30 minutes.[1]
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The reaction was terminated by the addition of 1 M NaOH.[1]
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The absorbance of the resulting p-nitrophenol was measured at 405 nm using a plate reader.[1]
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Michaelis-Menten kinetics (Vmax and Km) were determined by plotting the reaction velocity against the substrate concentration. Lineweaver-Burk plots were used to visualize the mode of inhibition.[4]
Biomolecular NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy was employed to investigate the binding interaction between Ertiprotafib and PTP1B at an atomic level.
Protocol:
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2D [¹H,¹⁵N]-TROSY spectra of ¹⁵N-labeled PTP1B¹⁻³⁰¹ and PTP1B¹⁻³⁹³ were acquired in the absence and presence of Ertiprotafib.[4]
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Ertiprotafib was titrated into the PTP1B samples at various molar equivalents (e.g., 10 and 15 molar equivalents).[4][9]
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Changes in the chemical shifts and intensities of the peaks corresponding to the backbone amide protons and nitrogens of PTP1B were monitored.[4]
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Significant peak broadening and disappearance, rather than specific chemical shift perturbations, were observed, indicating a non-specific binding event leading to protein aggregation.[4][9]
Dynamic Light Scattering (DLS)
DLS was used to measure the hydrodynamic radius (RH) of PTP1B in the presence of increasing concentrations of Ertiprotafib, providing direct evidence of oligomerization and aggregation.
Protocol:
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The hydrodynamic radii of PTP1B¹⁻³⁰¹ and PTP1B¹⁻³⁹³ were measured in the absence of Ertiprotafib.[4]
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Increasing concentrations of Ertiprotafib were added to the PTP1B samples.[4]
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The change in the hydrodynamic radius was monitored as a function of Ertiprotafib concentration.[4]
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A significant increase in the hydrodynamic radius at higher Ertiprotafib concentrations confirmed the formation of PTP1B aggregates.[4]
Differential Scanning Fluorimetry (DSF)
DSF was utilized to assess the thermal stability of PTP1B upon binding to Ertiprotafib by measuring the protein's melting temperature (Tm).
Protocol:
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The melting temperature of PTP1B¹⁻³⁰¹ and PTP1B¹⁻³⁹³ was measured in the absence of the inhibitor.[4]
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The melting temperature was then determined in the presence of increasing concentrations of Ertiprotafib.[4]
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A decrease in the melting temperature was observed with increasing Ertiprotafib concentrations, indicating that the compound destabilizes the PTP1B protein, which is consistent with an aggregation-inducing mechanism.[4][5]
Conclusion
The investigation into the mechanism of action of Ertiprotafib on PTP1B has revealed a novel mode of inhibition driven by non-specific binding and subsequent protein aggregation. This is in contrast to the more common mechanisms of competitive or allosteric inhibition. While Ertiprotafib's clinical development was discontinued due to insufficient efficacy and adverse effects, the detailed understanding of its interaction with PTP1B provides valuable lessons for the design of future PTP1B inhibitors.[1][5] Specifically, the destabilizing and aggregating effects of compounds should be carefully evaluated during the drug discovery process. The experimental protocols and findings detailed in this guide serve as a comprehensive resource for researchers in the field of metabolic drug discovery and protein-small molecule interactions.
References
- 1. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTP1B inhibitor improves both insulin resistance and lipid abnormalities in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The mode of action of the Protein tyrosine phosphatase 1B inhibitor Ertiprotafib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** [frontiersin.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Ertiprotafib improves glycemic control and lowers lipids via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
